![molecular formula C10H9BrN2O2 B040343 6-溴咪唑并[1,2-a]吡啶-3-羧酸乙酯 CAS No. 372198-69-1](/img/structure/B40343.png)

6-溴咪唑并[1,2-a]吡啶-3-羧酸乙酯

概述

描述

Synthesis Analysis

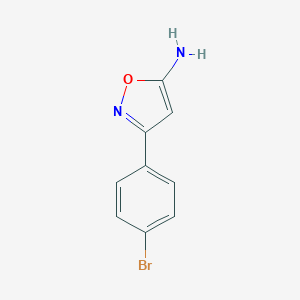

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives can be synthesized through various methods. A study by Chen et al. (2011) reported the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, highlighting their potential anti-hepatitis B virus activity (Chen et al., 2011). Similarly, Sanghavi et al. (2022) described the palladium-catalyzed Suzuki–Miyaura borylation reaction as an efficient method for preparing derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Sanghavi et al., 2022).

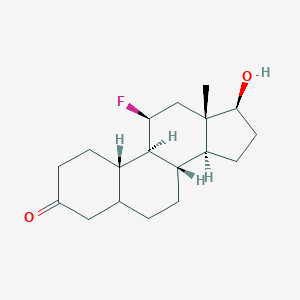

Molecular Structure Analysis

The molecular structure of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and related compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT). Geng et al. (2022) conducted a detailed analysis of the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, providing insights into its physicochemical properties (Geng et al., 2022).

Chemical Reactions and Properties

Various chemical reactions involving ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate have been explored. For instance, Abignente et al. (1982) synthesized a series of compounds by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982). Mohamed (2021) reported the synthesis of various derivatives through interactions with different arylidinemalononitrile derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability, can be influenced by its molecular structure and the nature of its derivatives. The research conducted by Geng et al. (2022) provides valuable data on these aspects (Geng et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming derivatives, and interaction with other compounds, are key areas of research for ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Studies like those by Sanghavi et al. (2022) and Mohamed (2021) contribute significantly to understanding these properties (Sanghavi et al., 2022), (Mohamed, 2021).

科学研究应用

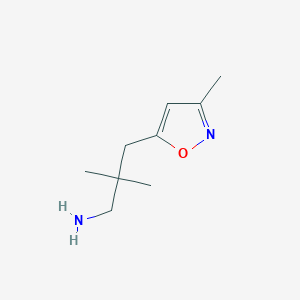

有机合成

6-溴咪唑并[1,2-a]吡啶-3-羧酸乙酯用于有机合成 . 它可以用作各种有机化合物的起始原料或中间体 .

医药中间体

内酰胺合成

在6-溴咪唑并[1,2-a]吡啶上引入的内酰胺获得了最佳结果 . 这表明它在内酰胺合成中的潜在用途 .

1,2-二氢-5-咪唑并[1,2-a]吡啶-6-基-6-甲基-2-氧代-3-吡啶甲腈盐酸盐一水合物合成

该化合物以5个步骤从6-溴咪唑并[1,2-a]吡啶合成,使用[2-14C]氰基乙酰胺作为放射性标记的来源 .

N-(吡啶-2-基)酰胺和3-溴咪唑并[1,2-a]吡啶合成

N-(吡啶-2-基)酰胺和3-溴咪唑并[1,2-a]吡啶分别从α-溴酮和2-氨基吡啶在不同的反应条件下合成 .

中枢神经系统药物

咪唑并[1,2-a]吡啶是一类重要的中枢神经系统药物,具有潜在的镇静、抗惊厥、抗焦虑和催眠作用 . 与传统的苯二氮卓类药物相比,它们产生的副作用相对较少

未来方向

作用机制

Target of Action

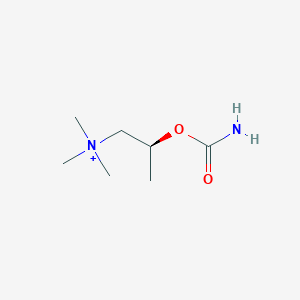

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential anti-proliferative activity against S. pneumoniae . The primary target of this compound is the bacterial cell division protein FtsZ .

Mode of Action

The compound interacts with the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . This interaction inhibits the assembly of the bacterial cell division machinery, thereby exerting its anti-proliferative effect .

Biochemical Pathways

It is known that the compound disrupts the normal function of ftsz, a protein essential for bacterial cell division .

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial cell division, leading to anti-proliferative activity against S. pneumoniae . This could potentially lead to the death of the bacteria, although further studies are needed to confirm this.

Action Environment

The action of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, direct contact with skin and eyes should be avoided, and good ventilation should be ensured during handling .

属性

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTDOHAWLUJHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621803 | |

| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372198-69-1 | |

| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

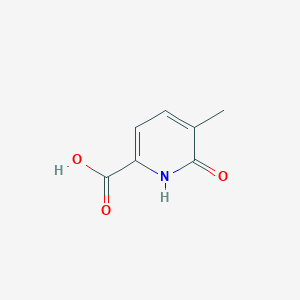

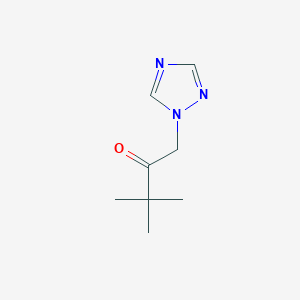

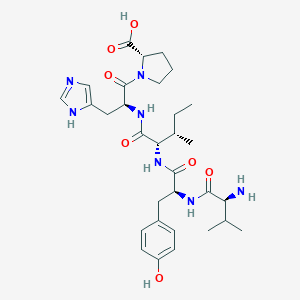

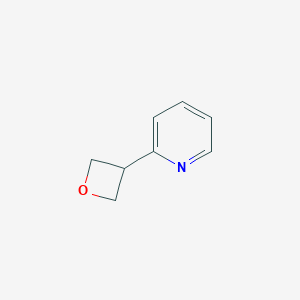

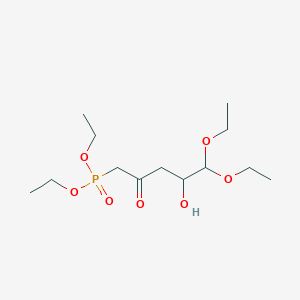

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

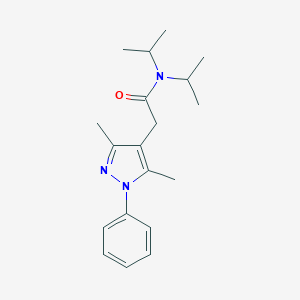

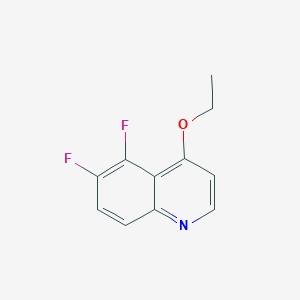

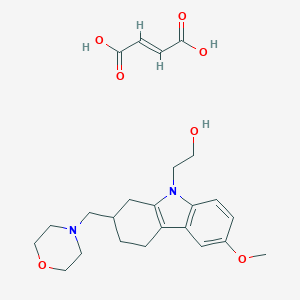

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)